Product packaging for Platycodigenin(Cat. No.:)

Platycodigenin

Cat. No.: B1581504
M. Wt: 520.7 g/mol
InChI Key: APTNOIWSCDBIAS-PCHRGASXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Platycodigenin is a triterpenoid sapogenin and the active aglycone metabolite of Platycodin D, a primary bioactive saponin found in the traditional herb Platycodon grandiflorus . This compound serves as a critical reference standard and a key intermediate for investigating the pharmacological mechanisms of platycodins. Recent studies highlight its significant research value in neuroscience, particularly for Alzheimer's disease (AD). This compound has demonstrated neuroprotective effects by ameliorating amyloid β (Aβ)-induced neuroinflammation, a key pathological hallmark of AD . Its mechanism appears to involve the mitigation of Aβ-induced axonal atrophy and neuronal death, positioning it as a promising candidate for exploring neuroprotective strategies . Beyond neurology, the broader class of platycodins, for which this compound is a fundamental structural component, exhibits a wide spectrum of bioactivities. These include anti-inflammatory, anti-cancer, and immunomodulatory effects, often mediated through the targeting of multiple signaling pathways such as NF-κB, PI3K/AKT, and MAPK . Researchers utilize this compound to elucidate the structure-activity relationships and metabolic pathways of triterpenoid saponins. This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48O7 B1581504 Platycodigenin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,10,11-trihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O7/c1-25(2)10-11-30(24(36)37)18(12-25)17-6-7-20-26(3)13-19(33)23(35)29(15-31,16-32)21(26)8-9-27(20,4)28(17,5)14-22(30)34/h6,18-23,31-35H,7-16H2,1-5H3,(H,36,37)/t18-,19-,20+,21+,22+,23-,26+,27+,28+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTNOIWSCDBIAS-PCHRGASXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(CO)CO)O)O)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H](C3(CO)CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Chemical Derivatization of Platycodigenin

Enzymatic Pathways in Platycodon grandiflorus Leading to Platycodigenin

The formation of this compound begins with the cyclization of 2,3-oxidosqualene (B107256) to create the β-amyrin skeleton. oup.comoup.com This initial structure then undergoes extensive modifications by specific enzymes to yield the final this compound molecule.

Role of Cytochrome P450 Monooxygenases (P450s) in Sapogenin Formation

Cytochrome P450 monooxygenases (P450s) are crucial for the structural diversification of the β-amyrin backbone through a series of oxidation reactions. oup.comoup.com These enzymes introduce functional groups like hydroxyl and carboxyl groups at specific carbon positions, which are essential for the formation of this compound. oup.comoup.com Transcriptome analysis of P. grandiflorus has identified several P450 genes from the CYP716A, CYP716D, and CYP72A subfamilies that are highly expressed in the roots, where platycoside biosynthesis predominantly occurs. oup.comresearchgate.net

Specifically, the P450s are predicted to catalyze hydroxylation at positions C-2β, C-16α, C-23, and C-24, as well as the introduction of a carboxyl group at C-28 of the β-amyrin skeleton to form this compound. oup.com Research has identified two key enzymes from the CYP716A subfamily with distinct functions:

CYP716A140v2 : This enzyme catalyzes a three-step oxidation at C-28 of β-amyrin to produce oleanolic acid. oup.comresearchgate.net

CYP716A141 : This P450 uniquely catalyzes the hydroxylation of β-amyrin at the C-16β position. oup.comnih.gov

These findings highlight the critical role of the CYP716 family in the oxidative modifications leading to the diverse sapogenins found in P. grandiflorus. researchgate.net

Involvement of Uridine Diphosphate Glycosyltransferases (UGTs)

Following the formation of the this compound aglycone by P450s, Uridine Diphosphate Glycosyltransferases (UGTs) play a vital role in the final steps of platycoside biosynthesis. oup.com UGTs are responsible for attaching various sugar moieties to the sapogenin backbone, a process known as glycosylation. frontiersin.orgnih.govoup.com This glycosylation is a universal modification in plants that enhances the chemical diversity and stability of secondary metabolites like saponins (B1172615). frontiersin.orgoup.com

In P. grandiflorus, UGTs catalyze the transfer of sugar molecules to the this compound core, leading to the formation of a wide array of platycoside saponins. frontiersin.orgmdpi.com Genome-wide analysis has identified over 100 UGT genes in P. grandiflorus, indicating a sophisticated system for glycosylation. mdpi.comnih.gov For instance, the enzyme PgUGT29 has been shown to specifically catalyze the glycosylation of the C-3 position of Platycodin D to produce Platycodin D3. mdpi.comnih.gov Another glycosyltransferase, PgGT1, is capable of attaching two glucose units sequentially at the C-3 position of Platycodin D, leading to the synthesis of Platycoside E. discovery.csiro.au These enzymatic steps are crucial in creating the diverse platycoside profiles observed in the plant.

Relationship with Glycosylated Platycosides (e.g., Platycodin D, Platycoside E)

This compound is the aglycone (non-sugar) core of a large family of triterpenoid (B12794562) saponins known as platycosides. nih.govnih.gov These compounds are characterized by the same this compound skeleton but differ in the number and type of sugar chains attached to it, primarily at the C-3 and C-28 positions. mdpi.comnih.govresearchgate.net

Platycodin D and Platycoside E are two of the most well-known platycosides derived from this compound. mdpi.comnih.gov

Platycodin D has a single glucose molecule at the C-3 position and an oligosaccharide chain at the C-28 position. nih.gov

Platycoside E is more heavily glycosylated, featuring additional glucose units attached to the sugar moiety at the C-3 position compared to Platycodin D. nih.govmedchemexpress.comchemsrc.com

The structural relationship is biosynthetic; Platycoside E is a precursor to Platycodin D. researchgate.netresearchgate.net Specific enzymes, such as β-glucosidases, can hydrolyze the outer glucose units from the C-3 position of Platycoside E to yield Platycodin D3, which is then converted to Platycodin D. mdpi.comresearchgate.netsemanticscholar.org This hierarchical relationship underscores how enzymatic modifications of a common aglycone lead to a diverse array of saponins within the plant.

Key this compound-Type Saponins and Their Structural Differences
CompoundAglyconeSugar Moiety at C-3Sugar Moiety at C-28
This compoundThis compound-OH-COOH
Platycodin D (PD)This compoundOne Glucose UnitOligosaccharide Chain
Platycodin D3 (PD3)This compoundTwo Glucose UnitsOligosaccharide Chain
Platycoside E (PE)This compoundThree Glucose UnitsOligosaccharide Chain

Biotransformation Strategies for Deglycosylated this compound-Type Saponins

Glycosylated saponins like Platycoside E are often poorly absorbed in the intestine. jmb.or.kr The removal of sugar moieties, or deglycosylation, can significantly enhance their bioavailability and biological activity. mdpi.comresearchgate.net Biotransformation, particularly using enzymes, is a highly specific and efficient method for producing these more active, deglycosylated saponins. jmb.or.krmdpi.com

Enzymatic Hydrolysis for Enhanced Bioactivity

Enzymatic hydrolysis is a key strategy to convert heavily glycosylated platycosides into their more bioactive, less glycosylated forms. researchgate.netnih.gov Various enzymes, including β-glucosidases, cellulases, and pectinases, have been successfully used to selectively cleave sugar residues from the platycoside structure. mdpi.comsemanticscholar.orgjmb.or.kr

The deglycosylation process often follows specific pathways. For example, enzymes like β-glucosidase from Caldicellulosiruptor bescii can convert Platycoside E (PE) into Platycodin D (PD) through the intermediate Platycodin D3 (PD3). semanticscholar.orgmdpi.com This targeted removal of glucose units from the C-3 position increases the relative concentration of the more bioactive PD. mdpi.com

Research has demonstrated that these resulting deglycosylated saponins exhibit enhanced anti-inflammatory and antioxidant activities compared to their glycosylated precursors. jmb.or.krkoreascience.kr For instance, the conversion of platycosides using pectinase (B1165727) from Aspergillus aculeatus yields 3-O-β-D-glucopyranosyl platycosides, which show significantly higher lipoxygenase inhibitory activity. jmb.or.krkoreascience.krjmb.or.kr This enhancement is attributed to the smaller size and altered chemical properties of the deglycosylated molecules, which improves their interaction with biological targets. mdpi.com

Enzymes Used in the Biotransformation of Platycosides
EnzymeSourceSubstrate(s)Major Product(s)Reference
β-glucosidaseCaldicellulosiruptor besciiPlatycoside E (PE), Platycodin D3 (PD3)Platycodin D (PD) semanticscholar.orgmdpi.com
PectinaseAspergillus aculeatusPlatycoside E (PE), Platycodin D (PD), etc.3-O-β-D-glucopyranosyl this compound jmb.or.krjmb.or.kr
β-glucosidaseDictyoglomus turgidumPlatycoside E (PE), Platycodin D (PD)Deglucosylated Platycodin D (deglu-PD) jmb.or.krmdpi.com
Cellulase, Snailase, LaminarinaseCommercialPlatycoside E (PE)Platycodin D (PD) semanticscholar.orgjmb.or.kr
Crude EnzymeAspergillus tubingensisPlatycoside E (PE), Polygalacin D3 (PGD3)deGAX-Platycodin D, deGAX-Polygalacin D jmb.or.kr

Pharmacological Activities and Therapeutic Potential of Platycodigenin

Anti-Neuroinflammatory Effects

Neuroinflammation is a critical factor in the progression of various neurodegenerative diseases. nih.govresearchgate.net Platycodigenin has demonstrated notable anti-neuroinflammatory capabilities by modulating the activity of microglia, the primary immune cells of the central nervous system.

Modulation of Microglial Polarization (M1/M2 Phenotype)

Microglia can exist in different activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. frontiersin.orgfrontiersin.org A shift towards the M1 phenotype contributes to neuroinflammation, while the M2 phenotype is associated with tissue repair and resolution of inflammation. frontiersin.orgfrontiersin.org

Studies have shown that this compound can effectively modulate microglial polarization. nih.govresearchgate.net In experimental models using lipopolysaccharide (LPS)-stimulated BV2 and primary microglia, this compound was found to inhibit the M1 polarization while promoting the M2 phenotype. nih.govresearchgate.net Specifically, it was observed to inhibit cyclooxygenase-2 (Cox2) positive M1 microglia and increase Ym1/2 positive M2 microglia. nih.govresearchgate.net This targeted modulation of microglial polarization represents a key mechanism of its anti-neuroinflammatory action.

Suppression of Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α, IL-6)

The pro-inflammatory M1 microglial phenotype is characterized by the release of several pro-inflammatory cytokines, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). frontiersin.orgthermofisher.comabcam.com These cytokines play a central role in amplifying the inflammatory cascade within the brain. abcam.comnih.gov

Research has consistently shown that this compound can suppress the production of these key pro-inflammatory molecules. nih.govresearchgate.net In LPS-stimulated microglial cells, treatment with this compound led to a significant downregulation of IL-1β, TNF-α, and IL-6. nih.govresearchgate.net This suppression of pro-inflammatory cytokine release helps to dampen the neuroinflammatory response.

Upregulation of Anti-inflammatory Cytokines (e.g., IL-10)

In addition to suppressing pro-inflammatory mediators, this compound also enhances the production of anti-inflammatory cytokines. nih.govresearchgate.net Interleukin-10 (IL-10) is a crucial anti-inflammatory cytokine that plays a pivotal role in resolving inflammation and promoting tissue homeostasis. frontiersin.orgfrontiersin.orgoatext.com

Studies have demonstrated that this compound treatment leads to an upregulation of IL-10 in LPS-stimulated microglia. nih.govresearchgate.net By boosting the levels of this key anti-inflammatory cytokine, this compound further contributes to the resolution of neuroinflammation.

Neuroprotective Properties

Beyond its anti-inflammatory effects, this compound exhibits direct neuroprotective properties, safeguarding neurons from damage and promoting their survival and regeneration.

Amelioration of Aβ-Induced Neurotoxicity

Amyloid-beta (Aβ) peptide accumulation is a hallmark pathological feature of Alzheimer's disease and a significant contributor to neuronal damage. mdpi.comnih.gov Aβ induces neurotoxicity through various mechanisms, including oxidative stress and apoptosis. mdpi.combiomolther.org

This compound has been shown to effectively counteract Aβ-induced neurotoxicity. nih.govresearchgate.net It has been demonstrated that this compound can ameliorate Aβ-induced neurite atrophy and neuronal death. nih.govresearchgate.net The protective effects of this compound against Aβ are, at least in part, attributed to its ability to mitigate the toxic effects of the peptide on neurons.

Promotion of Neurite Regeneration and Neuronal Survival

The capacity to promote the growth of new neurites and enhance neuronal survival is a critical aspect of neuroprotection. frontiersin.org this compound has shown promise in this area as well.

Research has demonstrated that this compound can promote neurite regeneration and enhance neuronal survival in the face of challenges like Aβ exposure. nih.govresearchgate.net In primary cortical neurons, treatment with this compound has been observed to foster neurite outgrowth. researchgate.net This regenerative capacity, coupled with its ability to protect neurons from toxic insults, underscores its therapeutic potential for neurodegenerative conditions. nih.govresearchgate.net

Table 1: Summary of this compound's Pharmacological Effects

Pharmacological Activity Specific Effect Key Molecular Targets/Pathways References
Anti-Neuroinflammatory Modulation of Microglial Polarization↓ M1 phenotype (Cox2), ↑ M2 phenotype (Ym1/2) nih.gov, researchgate.net
Suppression of Pro-inflammatory Cytokines↓ IL-1β, TNF-α, IL-6 nih.gov, researchgate.net
Upregulation of Anti-inflammatory Cytokines↑ IL-10 nih.gov, researchgate.net
Neuroprotective Amelioration of Aβ-Induced NeurotoxicityProtection against neurite atrophy and neuronal death nih.gov, researchgate.net
Promotion of Neurite Regeneration and Neuronal SurvivalEnhancement of neurite outgrowth researchgate.net

Impact on Cognitive Impairment in Neurodegenerative Models

This compound and its glycosylated form, Platycodin D, have demonstrated significant neuroprotective effects in models of neurodegenerative diseases like Alzheimer's disease (AD). frontiersin.org Research indicates that this compound can mitigate inflammation induced by lipopolysaccharides (LPS) and counter axonal atrophy and neuronal death caused by amyloid-beta (Aβ). frontiersin.org Aβ peptide is a primary factor in the progression of AD, where its accumulation leads to cognitive deficits. nih.gov

Studies using 5XFAD mice, an animal model for AD, have shown that extracts containing these compounds can alleviate cognitive impairment. nih.gov The administration of Platycodon grandiflorum root extract (PGE) was found to significantly improve cognitive function in these mice. nih.gov Histopathological analysis of the hippocampus revealed that PGE treatment reduced key AD-related pathologies, including the accumulation of Aβ, neurodegeneration, oxidative stress, and neuroinflammation. nih.gov Furthermore, this compound's precursor, Platycodin D, has been shown to improve learning and memory by enhancing neurite outgrowth and synaptogenesis in the mouse hippocampus. frontiersin.org The neuroprotective activity is also linked to the regulation of neurotransmitter levels; combined therapy with Platycodin D and physical exercise restored levels of serotonin (B10506) and dopamine (B1211576) in 5x FAD model mice. frontiersin.org

Anticancer Potential

This compound and its derivatives, particularly Platycodin D (PD), have emerged as promising agents in oncology research due to their multifaceted anticancer activities. nih.govfrontiersin.org These compounds exhibit cytotoxicity against a wide array of human cancer cell lines, demonstrating efficacy in both in vitro and in vivo models. nih.govnih.gov The anticancer effects are not limited to a single mechanism but involve a coordinated attack on various processes crucial for tumor development and progression. nih.govfrontiersin.org Key mechanisms include the inhibition of cancer cell proliferation, the induction of programmed cell death (apoptosis) and autophagy, and the suppression of angiogenesis, the process of forming new blood vessels that supply tumors. nih.govnih.govfrontiersin.org

A fundamental aspect of the anticancer activity of this compound derivatives is the potent inhibition of tumor cell proliferation. Platycodin D has been shown to suppress the proliferation of numerous human cancer cells in a manner that is dependent on both the dose and the duration of treatment. nih.gov This anti-proliferative effect has been observed across a range of cancer types, as detailed in the table below.

One of the molecular mechanisms underlying this effect is the downregulation of the c-Myc protein, a key regulator of cell growth, without affecting its mRNA levels in gastric cancer cells. frontiersin.org Further investigation revealed that Platycodin D promotes the ubiquitination-dependent degradation of c-Myc, thereby destabilizing the protein and inhibiting cell proliferation. frontiersin.org Additionally, Platycodin D can potentiate the anti-proliferative effects of other therapeutic agents. For instance, it enhances the efficacy of AKT inhibitors like MK2206 in non-small cell lung cancer (NSCLC) cells by blocking the feedback activation of receptor tyrosine kinases (RTKs) such as EGFR and HER-2. nih.gov

Table 1: Inhibitory Effects of Platycodin D on Tumor Cell Proliferation

Cell Line Cancer Type Key Findings Reference(s)
U937 Leukemia Inhibited expression of c-Myc. nih.gov
PC3 Prostate Cancer Inhibited expression of cyclin D1. nih.gov
AGS Gastric Cancer Inhibited expression of cyclin D1. nih.gov
MDA-MB-231 Breast Cancer Inhibited tumor growth and expression of Ki-67 in xenograft models. nih.gov
Various GC cells Gastric Cancer Downregulated c-Myc protein levels via ubiquitination. frontiersin.org
NSCLC cells Non-small Cell Lung Cancer Enhanced anti-proliferative effect of AKT inhibitor MK2206. nih.gov

Platycodin D is a potent inducer of programmed cell death in cancer cells, primarily through the intrinsic apoptosis pathway. nih.gov This process is characterized by the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. nih.gov Studies have shown that Platycodin D significantly decreases the Bcl-2/Bax ratio, an important indicator of apoptotic susceptibility. nih.gov This shift leads to the activation of downstream executioner caspases, such as cleaved caspase-9 and caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov This apoptotic cascade has been documented in various cancer cell lines, including prostate (PC-3), gastric (AGS), liver (HepG2), and breast (MCF-7) cancers. nih.gov

In addition to apoptosis, Platycodin D also triggers autophagy, a cellular process of self-digestion. frontiersin.org The relationship between apoptosis and autophagy induced by this compound is complex and context-dependent. frontiersin.org Autophagy can sometimes act as a survival mechanism for cells, but in other contexts, it can lead to cell death. nih.gov The induction of autophagy is marked by the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. nih.gov In colon cancer cells (HT-29), it was found that while Platycodin D induces apoptosis via the MAPK pathway, the concurrent induction of autophagy appears to protect the cells from apoptosis. nih.gov

Table 2: Effects of Platycodin D on Apoptosis and Autophagy Pathways

Cell Line Cancer Type Apoptotic Effects Autophagic Effects Reference(s)
PC-3, AGS, HepG2, MCF-7 Prostate, Gastric, Liver, Breast Reduced Bcl-2/Bax ratio; Increased cleaved caspase-9, caspase-3, PARP. Not specified in this context. nih.gov
U251 Glioma Reduced Bcl-2/Bax ratio; Increased DNA fragmentation and caspase-3 activation. Not specified in this context. nih.gov
HT-29 Colon Cancer Increased cleaved PARP and Bax; Decreased Bcl-2; Mediated by MAPK pathway. Increased vacuole formation; Increased beclin 1, LC3-I, and LC3-II. nih.gov
HepG2, Hep3B, MCF-7, MDA-MB-231, A549, 95D, NCI-H460 Liver, Breast, Lung Not specified in this context. Potent inducer of autophagy at 1.25–30 µM. nih.gov

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Platycodin D has demonstrated significant anti-angiogenic properties. nih.gov It directly targets endothelial cells, which form the lining of blood vessels. Research has shown that Platycodin D can inhibit the proliferation, motility, migration, and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs) in a dose-dependent manner. nih.gov

The primary molecular mechanism for this anti-angiogenic activity is the blockade of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. nih.gov VEGFR2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF. Molecular docking simulations suggest that Platycodin D binds to the ATP-binding pocket of the VEGFR2 kinase domain, inhibiting its activity. nih.gov This leads to the reduced phosphorylation of VEGFR2 and its downstream signaling proteins, including PLCγ1, JAK2, FAK, Src, and Akt. nih.gov The anti-angiogenic potency of Platycodin D also contributes to its in vivo anticancer effects, as demonstrated by decreased microvessel density in HCT-15 colon cancer xenografts in mice. nih.gov

Table 3: Anti-angiogenic Activities of Platycodin D

Model System Effect Mechanism Reference(s)
Human Umbilical Vein Endothelial Cells (HUVEC) Inhibited proliferation, motility, migration, and tube formation. Inhibited phosphorylation of VEGFR2 and downstream kinases (PLCγ1, JAK2, FAK, Src, Akt). nih.gov
Chick Embryo Chorioallantoic Membrane (CAM) Significantly inhibited angiogenesis. Not specified. nih.gov

Induction of Apoptosis and Autophagy in Cancer Cells

Antioxidant Activities

Saponins (B1172615) derived from the root of Platycodon grandiflorum, including this compound, possess notable antioxidant properties. nih.govacgpubs.org These compounds can neutralize harmful free radicals and inhibit oxidative damage, a process implicated in various chronic diseases. nih.gov The antioxidant capacity of these saponins is closely related to their chemical structure.

Research has shown that the antioxidant activity of platycosides, which are glycosides of this compound, increases as the sugar molecules attached to the core structure are removed. nih.gov The aglycone form, this compound itself (which has no sugar residues), exhibits the highest antioxidant activity among the this compound-type saponins. nih.gov

This activity has been quantified using various assays. In the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, extracts rich in deglycosylated saponins showed higher activity than extracts with fully glycosylated saponins. nih.gov For example, a biotransformed extract of P. grandiflorum root, which had a higher content of less glycosylated saponins, showed a lower EC50 value (184 ± 12 µg/ml) compared to the standard extract (221 ± 14 µg/ml), indicating greater potency. researchgate.net Similarly, the total antioxidant capacity (TAC) was observed to be higher for platycosides with fewer glycoside residues. nih.govresearchgate.net Saponins from Platycodi Radix have also been shown to scavenge hydroxyl radicals. nih.gov

Table 4: Antioxidant and Radical Scavenging Activity of this compound and Related Saponins

Compound/Extract Assay Key Finding Reference(s)
This compound Total Oxidant-Scavenging Capacity (TOSC) Showed the highest antioxidant activity among this compound-type platycosides. nih.gov
Platycosides Total Antioxidant Capacity (TAC) Antioxidant activity increased as the number of glycoside residues decreased. researchgate.net
Biotransformed P. grandiflorum extract DPPH Radical Scavenging Higher scavenging activity (lower EC50) compared to non-biotransformed extract. nih.govresearchgate.net
Saponins from Platycodi Radix (PRS) Hydroxyl Radical Scavenging Demonstrated effective hydroxyl radical scavenging activity. nih.gov

Immunomodulatory Activities

This compound and its glycosylated derivatives, known as platycodins, have demonstrated significant immunomodulatory properties, influencing both innate and adaptive immune responses. These compounds, extracted from the root of Platycodon grandiflorum, have been shown to modulate the activity of various immune cells and the production of signaling molecules that orchestrate the immune defense system.

Effects on Cellular and Humoral Immune Responses

Research has established that this compound-type saponins can potently enhance both cellular and humoral immunity. Cellular immunity involves the activation of phagocytes, antigen-specific cytotoxic T-lymphocytes, and the release of various cytokines in response to an antigen. Humoral immunity is the aspect of immunity that is mediated by macromolecules found in extracellular fluids, such as secreted antibodies.

Studies involving platycodin saponins have shown they can significantly stimulate the proliferation of splenocytes, which are key cells in the spleen's immune function. For instance, Platycodin D (PD) and Platycodin D3 (PD3) were found to significantly enhance the proliferation of splenocytes in mice immunized with ovalbumin (OVA). nih.gov Similarly, Platycodin D2 (PD2), a less hemolytic saponin (B1150181), markedly increased splenocyte proliferation in mice immunized with the Hepatitis B surface antigen (HBsAg). zju.edu.cn This proliferative effect indicates a boost in the cellular immune response.

In terms of humoral response, these saponins have been shown to increase the production of specific antibodies. In OVA-immunized mice, PD and PD3 significantly enhanced the serum levels of OVA-specific IgG, IgG1, IgG2a, and IgG2b antibodies. nih.gov Likewise, PD2 markedly increased HBsAg-specific IgG, IgG1, IgG2a, and IgG2b antibody titers. zju.edu.cn The enhancement of different IgG isotypes (IgG1 associated with Th2 responses and IgG2a/IgG2b with Th1 responses) suggests a balanced activation of the immune system. This is further supported by the finding that these saponins promote the production of both Th1-type cytokines (like IL-2 and IFN-γ) and Th2-type cytokines (like IL-4 and IL-10). nih.govzju.edu.cn This dual activity is crucial for an effective and comprehensive immune reaction against pathogens.

Table 1: Effects of this compound-Type Saponins on Immune Responses

CompoundAntigenKey Cellular Response FindingsKey Humoral Response FindingsCytokine Production
Platycodin D (PD)Ovalbumin (OVA)Significantly enhanced mitogen- and OVA-induced splenocyte proliferation. nih.govSignificantly enhanced serum levels of OVA-specific IgG, IgG1, IgG2a, and IgG2b. nih.govEnhanced mRNA expression of IL-2, IFN-γ, IL-4, and IL-10. nih.gov
Platycodin D2 (PD2)Hepatitis B surface antigen (HBsAg)Significantly increased Con A-, LPS-, and HBsAg-induced splenocyte proliferation. zju.edu.cnMarkedly enhanced HBsAg-specific IgG, IgG1, IgG2a, and IgG2b antibody titers. zju.edu.cnSignificantly promoted the production of Th1 (IL-2, IFN-γ) and Th2 (IL-4, IL-10) cytokines. zju.edu.cn
Platycodin D3 (PD3)Ovalbumin (OVA)Significantly enhanced mitogen- and OVA-induced splenocyte proliferation. nih.govSignificantly enhanced serum levels of OVA-specific IgG, IgG1, IgG2a, and IgG2b. nih.govNot specified.
Platycoside E (PE)Ovalbumin (OVA)Did not significantly enhance OVA-stimulated splenocyte proliferation. nih.govOnly significantly promoted the production of sera OVA-specific IgG2a and IgG2b. nih.govNot specified.

Potential as an Immunological Adjuvant

An immunological adjuvant is a substance that enhances the body's immune response to an antigen. The ability of this compound saponins to stimulate both cellular and humoral immunity makes them promising candidates for vaccine adjuvants. nih.gov Adjuvants are critical components of modern vaccines, particularly for subunit or recombinant vaccines that are often poorly immunogenic on their own.

Platycodin D has been identified as a potent adjuvant that can be more effective than traditional adjuvants like Alum. zju.edu.cnnih.gov While Alum predominantly induces a Th2-type immune response, Platycodin D and its derivatives have been shown to elicit a more balanced Th1/Th2 response. nih.govzju.edu.cn This is highly desirable for vaccines against intracellular pathogens, such as viruses, where a strong cell-mediated (Th1) response is crucial for clearance. For example, in studies with a Hepatitis B vaccine, Platycodin D2's adjuvant potential on splenocyte proliferation and Th1-cytokine secretion was higher than that of Alum. zju.edu.cn

The adjuvant activity of platycodins has also been demonstrated in veterinary medicine. When used with an infectious bronchitis (IB) vaccine in chickens, Platycodin D significantly increased the proliferation of peripheral blood mononuclear cells, the concentration of IFN-γ, and the anti-IB antibody titer. nih.gov Chickens that received the vaccine with PD as an adjuvant showed fewer clinical signs, lower mortality, and better protection against the infectious bronchitis virus (IBV) challenge. nih.gov These findings suggest that this compound-based saponins could serve as effective adjuvants to improve the efficacy of both human and veterinary vaccines. nih.govzju.edu.cn

Table 2: Adjuvant Potential of Platycodin Saponins in Vaccine Studies

SaponinVaccine/AntigenAnimal ModelKey Adjuvant EffectsComparison
Platycodin D (PD)Recombinant Hepatitis B surface antigen (HBsAg)MiceIncreased both cellular and humoral immune responses; elicited a balanced Th1/Th2 response. nih.govMore effective at inducing Th1 and CTL responses compared to Alum. nih.gov
Platycodin D2 (PD2)Hepatitis B surface antigen (HBsAg)MiceImproved both cellular and humoral immune responses; dual Th1- and Th2-potentiating activity. zju.edu.cnAdjuvant potential on splenocyte proliferation and Th1 cytokine secretion was higher than Alum. zju.edu.cn
Platycodin D (PD)Infectious Bronchitis (IB) VaccineChickensIncreased proliferation of peripheral blood mononuclear cells, IFN-γ concentration, and anti-IB antibody titer; provided higher protection. nih.govEnhancement of immune responses was slightly higher than with the Al(OH)₃ adjuvant. nih.gov

Antiviral Effects

The saponins derived from Platycodon grandiflorum (PG), including Platycodin D, have demonstrated notable antiviral properties. mdpi.com Their mechanism of action is often multifaceted, involving direct inhibition of viral replication and indirect enhancement of the host's immune defense against the virus. mdpi.comnih.gov

Research indicates that PG extracts and their constituent saponins can inhibit viruses such as the severe acute respiratory syndrome coronavirus (SARS-CoV) and porcine reproductive and respiratory syndrome virus. mdpi.comresearchgate.net The antiviral action can occur by blocking various stages of the viral life cycle. mdpi.comresearchgate.net

Beyond direct viral inhibition, the immunomodulatory effects of these compounds play a crucial role in their antiviral activity. By enhancing host immunity, platycodins help the body to more effectively fight off viral infections. Platycodin D has been shown to enhance the cytotoxic activity of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs) in HBsAg-immunized mice, which is vital for eliminating virus-infected cells. mdpi.com More recent research has shown that Platycodin D can protect mice from severe influenza infection by alleviating lung damage and improving survival rates. nih.gov It achieves this by reducing excessive immune cell infiltration into the lungs and downregulating the overactivated inflammatory response, often referred to as a "cytokine storm," by inhibiting the TAK1/IKK/NF-κB and MAPK signaling pathways. nih.gov This suggests that Platycodin D may act as a host-directed therapy, making it a promising candidate for an adjuvant treatment in conjunction with other antiviral drugs. nih.gov

Table 3: Summary of Antiviral Research on this compound-Related Compounds

Compound/ExtractVirus StudiedKey FindingsProposed Mechanism
Platycodon grandiflorum (PG) ExtractGeneral (e.g., SARS-CoV, PRRSV)Demonstrates inhibitory effects on various viruses. mdpi.comresearchgate.netBlocking stages of viral proliferation; activating the host immune system. mdpi.comresearchgate.net
Platycodin D (PD)Hepatitis B Virus (HBV) modelMarkedly increased the killing activity of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs). mdpi.comEnhancement of host cellular immunity. mdpi.com
Platycodin D (PD)Influenza VirusProtected against weight loss, alleviated lung damage, and improved survival rate in mice. nih.govInhibited cytokine storm by targeting K63-linked TRAF6 ubiquitination, thereby downregulating NF-κB and MAPK pathways. nih.gov

Regulation of Metabolic Pathways (e.g., glucose, lipid metabolism)

Dysfunctional lipid metabolism can lead to conditions like obesity, hepatic steatosis, and hyperlipidemia. nih.gov Research into an ethanol (B145695) extract of Platycodon grandiflorus root (PGH), which is rich in this compound-type saponins, has shown potential for regulating lipid metabolism.

In a study using diet-induced obese mice, PGH administration helped to normalize body weight and fat mass. nih.gov The mechanism appears to involve an increase in lipolysis (the breakdown of fats) and fatty acid oxidation. The extract was found to upregulate genes associated with browning in white adipose tissue, such as Ucp3 and Sirt3, which enhances energy expenditure. nih.gov Furthermore, PGH elevated fatty acid uptake in epididymal adipose tissue by increasing the expression of transporters like Cd36, which led to a decrease in the concentration of free fatty acids in the blood. nih.gov These findings suggest that components within the Platycodon grandiflorus root can promote lipid excretion and thermogenic functions, which are mediated by the regulation of fat metabolism. nih.gov While this study used a whole extract, the known biological activities of this compound saponins suggest they are significant contributors to these effects.

Table 4: Effects of Platycodon grandiflorus Extract on Lipid Metabolism

InterventionAnimal ModelKey Effects on Lipid MetabolismGene/Protein Expression Changes
Platycodon grandiflorus root ethanol extract (PGH)Diet-induced obese miceNormalized body weight and fat mass; increased lipolysis and fatty acid oxidation; enhanced energy expenditure. nih.govIncreased expression of Plin1, Atgl, Hsl (lipolysis), Cd36, Slc27a1 (fatty acid uptake), and browning-related genes (Ucp3, Sirt3, Cox4i1). nih.gov

Molecular Mechanisms of Action

Modulation of Intracellular Signaling Pathways

The Nuclear Factor-κB (NF-κB) signaling pathway is a cornerstone of the inflammatory process, and its inhibition is a key mechanism of platycodigenin's action. nih.gov In unstimulated cells, NF-κB dimers, most commonly the p50/p65 heterodimer, are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, such as IκBα. abcam.com Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. abcam.com This frees the NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes. abcam.comdovepress.com

This compound has been shown to interfere with this cascade at multiple points. Studies have demonstrated that this compound can inhibit the degradation of IκBα. researchgate.net By preventing IκBα degradation, this compound effectively sequesters the NF-κB p65 subunit in the cytoplasm, blocking its nuclear translocation. nih.govresearchgate.net This inhibitory action on p65 translocation has been observed in various cell types, including microglia and breast cancer cells. nih.govresearchgate.net Consequently, the transcription of NF-κB target genes, which include those encoding for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, is suppressed. nih.govresearchgate.net Some studies also suggest that this compound's inhibitory effect on NF-κB may be mediated through the modulation of upstream signaling molecules. frontiersin.org

Table 1: Research Findings on this compound and NF-κB Pathway Inhibition

Cell Type/Model Key Findings Reference
BV2 and primary microglia Inhibited LPS-induced hyperphosphorylation of NF-κB p65 subunit. researchgate.net
4T1 breast cancer cells Diminished the nuclear translocation of NF-κB p65. nih.gov
Aβ-induced neuronal cells Reduced phosphorylation levels of p65 and IκBα in a concentration-dependent manner. frontiersin.org
LPS-induced BV-2 microglia Interfered with NF-κB signaling, which was PPARγ dependent. spandidos-publications.com

The Mitogen-Activated Protein Kinase (MAPK) pathways are a set of parallel signaling cascades that regulate a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. thermofisher.commdpi.com The three major, well-characterized MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. thermofisher.comnih.gov These pathways are activated by a variety of extracellular stimuli, including growth factors and inflammatory cytokines. thermofisher.comthermofisher.com

This compound has been shown to modulate the activity of all three main MAPK pathways. Research indicates that this compound can significantly decrease the lipopolysaccharide (LPS)-induced hyperphosphorylation of the p38 MAPK subunit in microglial cells. researchgate.net The p38 MAPK pathway is strongly associated with the production of pro-inflammatory cytokines. researchgate.net Similarly, this compound has been observed to attenuate the activation of the JNK and ERK pathways in response to inflammatory stimuli. frontiersin.org For instance, in beta-amyloid-induced neuroinflammation models, this compound demonstrated a concentration-dependent decrease in the phosphorylation levels of JNK, ERK, and p38. frontiersin.org The regulation of these pathways contributes to the anti-inflammatory effects of this compound, as both JNK and p38 are linked to the generation of inflammatory mediators. researchgate.netnih.gov

Table 2: Research Findings on this compound and MAPK Pathway Regulation

Pathway Cell Type/Model Key Findings Reference
p38 LPS-stimulated BV2 and primary microglia Significantly decreased LPS-induced hyperphosphorylation of p38. researchgate.net
p38, JNK, ERK Aβ-induced BV-2 microglia Attenuated the activation of JNK, ERK, and p38 in a concentration-dependent manner. frontiersin.org
p38, JNK, ERK Aβ-stimulated BV-2 microglia Inhibited p38 MAPK signaling. spandidos-publications.com

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-inducible transcription factor belonging to the nuclear receptor superfamily. researchgate.netmdpi.com It plays a crucial role in regulating adipocyte differentiation, lipid metabolism, and inflammation. smw.chresearchgate.net PPARγ activation is known to exert anti-inflammatory effects, in part by antagonizing the activity of pro-inflammatory transcription factors like NF-κB. researchgate.netmdpi.com

Studies have revealed that this compound can activate PPARγ. In models of neuroinflammation, this compound was found to ameliorate the inactivation of PPARγ induced by lipopolysaccharide (LPS). researchgate.net The activation of PPARγ by this compound is linked to its anti-inflammatory properties, including the inhibition of pro-inflammatory cytokine secretion and the polarization of microglia towards an anti-inflammatory M2 phenotype. researchgate.netspandidos-publications.com This PPARγ-dependent mechanism involves the suppression of NF-κB and p38 MAPK signaling pathways. spandidos-publications.com By activating PPARγ, this compound can modulate the expression of genes involved in inflammation, thereby reducing the inflammatory response. frontiersin.orgnih.gov

Table 3: Research Findings on this compound and PPARγ Activation | Cell Type/Model | Key Findings | Reference | | --- | --- | --- | --- | | LPS-stimulated BV2 and primary microglia | Ameliorated the LPS-induced inactivation of PPARγ. | researchgate.net | | Aβ-stimulated BV-2 microglia | Activated PPARγ, contributing to its anti-neuroinflammatory effects. | spandidos-publications.com |

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell survival, growth, proliferation, and metabolism. frontiersin.org Akt, also known as protein kinase B (PKB), is a serine/threonine kinase that, once activated by PI3K, phosphorylates a variety of downstream targets. frontiersin.org One of these key targets is Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase involved in regulating inflammation. mdpi.com Phosphorylation of GSK3β at Ser9 by Akt leads to its inactivation, which is generally associated with anti-inflammatory effects. mdpi.com

This compound has been implicated in the modulation of the PI3K/Akt/GSK3β pathway. While direct studies on this compound are emerging, related compounds and the broader context of its anti-inflammatory and neuroprotective effects suggest a role for this pathway. For instance, the PI3K/Akt pathway is known to be involved in the regulation of microglial polarization, where enhanced signaling promotes an anti-inflammatory M2 phenotype. frontiersin.org Furthermore, the PI3K/Akt pathway can be upstream of NF-κB activation, and its modulation can therefore influence inflammatory responses. frontiersin.org The interplay between Akt and GSK3β is also crucial, as the inactivation of GSK3β can suppress inflammatory responses. mdpi.com Some evidence suggests that this compound may indirectly influence this pathway as part of a broader anti-inflammatory mechanism. semanticscholar.org

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a primary cellular defense mechanism against oxidative stress. nih.govresearchgate.net Nrf2 is a transcription factor that, under basal conditions, is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). researchgate.net In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, including HO-1. frontiersin.orgresearchgate.net HO-1 is an enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. researchgate.net

Platycodin D, a closely related platycoside of which this compound is the aglycone, has been shown to markedly promote the activation of Nrf2 and the subsequent enhanced expression of HO-1. nih.gov This activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects against oxidative stress-induced DNA damage and apoptosis. nih.gov By upregulating this pathway, this compound and its derivatives can enhance the cell's antioxidant capacity, thereby mitigating the damaging effects of reactive oxygen species (ROS). nih.govnih.gov This mechanism is a key component of its cytoprotective actions. nih.gov

Table 4: Research Findings on this compound Derivatives and Nrf2/HO-1 Pathway Activation

Compound Cell Type/Model Key Findings Reference
Platycodin D C2C12 myoblasts Markedly promoted the activation of Nrf2 and enhanced the expression of HO-1. nih.gov
Platycodin D High glucose-induced ARPE-19 cells Enhanced the activation of the Nrf2/HO-1 pathway. nih.gov

Toll-like receptor 4 (TLR4) is a pattern recognition receptor that plays a critical role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS). scielo.orgmdpi.com Upon activation, TLR4 recruits adaptor proteins, primarily Myeloid differentiation primary response 88 (MyD88). scielo.orgnih.gov This initiates a downstream signaling cascade that leads to the activation of transcription factors, most notably NF-κB. nih.govfrontiersin.org The activation of the TLR4/MyD88/NF-κB pathway results in the production of pro-inflammatory cytokines and mediators. mdpi.comnih.gov

This compound and its derivatives have been shown to inhibit this signaling pathway. Platycodin D, for example, has been demonstrated to suppress the activation of the TLR4/MyD88/NF-κB pathway in models of diabetic retinopathy. nih.gov This inhibition leads to a reduction in inflammation. The mechanism likely involves the direct or indirect interference with TLR4 activation or the recruitment of MyD88, thereby preventing the subsequent activation of NF-κB and the expression of inflammatory genes. scielo.orgnih.gov By targeting this key upstream inflammatory pathway, this compound can effectively dampen the innate immune response to certain stimuli. spandidos-publications.comnih.gov

Nrf2/HO-1 Pathway Activation

Impact on Cellular Processes

This compound has been shown to influence a range of cellular activities, from inflammatory responses to programmed cell death. The following sections delve into the specific molecular pathways and mechanisms involved.

Regulation of Microglial Activation and Phenotypic Switching

Microglia, the resident immune cells of the central nervous system, can exist in different activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. nih.gov this compound has been demonstrated to modulate the polarization of microglia, promoting a shift from the M1 to the M2 phenotype. semanticscholar.org This is a critical process in regulating neuroinflammation. semanticscholar.org

In studies using lipopolysaccharide (LPS)-stimulated BV2 and primary microglia, this compound was found to inhibit the M1 polarization while promoting M2 polarization. semanticscholar.org This was evidenced by a decrease in pro-inflammatory molecules such as interleukin (IL)-1β, tumor necrosis factor (TNF)-α, IL-6, and nitric oxide (NO). semanticscholar.org Conversely, the production of the anti-inflammatory cytokine IL-10 was upregulated. semanticscholar.org Further investigation revealed that this compound inhibited the expression of cyclooxygenase-2 (Cox-2), an M1 marker, and increased the expression of Ym1/2, an M2 marker, in primary microglia. semanticscholar.org

The mechanism underlying this phenotypic switch involves the inhibition of key signaling pathways. This compound has been shown to significantly decrease the hyperphosphorylation of p38 mitogen-activated protein kinase (MAPK) and the p65 subunit of nuclear factor-κB (NF-κB) induced by LPS. semanticscholar.org NF-κB is a critical transcription factor that governs the expression of inflammatory cytokines and oxidative substances. semanticscholar.org Additionally, this compound was found to ameliorate the LPS-induced inactivation of peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of microglial polarization. nih.govsemanticscholar.org

Table 1: Effect of this compound on Microglial Polarization Markers

Marker Type Marker Effect of this compound Reference
Pro-inflammatory (M1) Interleukin (IL)-1β Downregulated semanticscholar.org
Pro-inflammatory (M1) Tumor Necrosis Factor (TNF)-α Downregulated semanticscholar.org
Pro-inflammatory (M1) Interleukin (IL)-6 Downregulated semanticscholar.org
Pro-inflammatory (M1) Nitric Oxide (NO) Downregulated semanticscholar.org
Pro-inflammatory (M1) Cyclooxygenase-2 (Cox-2) Inhibited semanticscholar.org
Anti-inflammatory (M2) Interleukin (IL)-10 Upregulated semanticscholar.org
Anti-inflammatory (M2) Ym1/2 Increased semanticscholar.org

Attenuation of Oxidative Stress (e.g., NO production, ROS levels)

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is implicated in various pathological conditions. frontiersin.org this compound has demonstrated a capacity to attenuate oxidative stress by reducing the production of key mediators like nitric oxide (NO) and other ROS.

As mentioned previously, this compound treatment leads to a downregulation of NO production in LPS-stimulated microglia. semanticscholar.org Elevated NO levels, often resulting from the activity of inducible nitric oxide synthase (iNOS), can contribute to oxidative and nitrosative stress, promoting neuroinflammation and neurodegeneration. semanticscholar.orgmdpi.com The reduction of NO is a key aspect of this compound's anti-inflammatory and neuroprotective effects.

Table 2: Impact of this compound on Oxidative Stress Markers

Oxidative Stress Marker Effect of this compound Cellular Context Reference
Nitric Oxide (NO) Downregulated LPS-stimulated microglia semanticscholar.org
Reactive Oxygen Species (ROS) Attenuated (inferred) Inflammatory conditions semanticscholar.org

Modulation of Apoptotic Pathways (e.g., Bcl-2 family, Caspase activation)

Apoptosis, or programmed cell death, is a tightly regulated process crucial for tissue homeostasis. nih.gov Dysregulation of apoptosis is a hallmark of many diseases. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic (mitochondrial) pathway of apoptosis, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.govaging-us.com The balance between these opposing factions determines the cell's fate. nih.gov

The activation of pro-apoptotic Bcl-2 family members like Bax and Bak leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytosol. mdpi.comencyclopedia.pub This event triggers the formation of the apoptosome and subsequent activation of a cascade of proteases called caspases, including the initiator caspase-9 and the executioner caspase-3, which dismantle the cell. mdpi.comencyclopedia.pub

While direct studies on this compound's modulation of the Bcl-2 family and caspase activation are specific to certain cell types and conditions, its influence on upstream signaling pathways involved in cell survival and death, such as the MAPK and NF-κB pathways, suggests an indirect role in modulating apoptotic processes. semanticscholar.org For instance, the inhibition of pro-inflammatory and oxidative stress signals by this compound can create a cellular environment that is less conducive to apoptosis.

Enhancement of Phagocytic Activity of Macrophages

Phagocytosis, the process by which cells engulf and eliminate pathogens, cellular debris, and dead cells, is a fundamental function of macrophages and other phagocytes. nih.gov This process is essential for resolving inflammation and maintaining tissue integrity. thno.org

Research indicates that this compound can enhance the phagocytic activity of macrophages. This effect is significant as impaired phagocytosis can lead to the accumulation of dead cells and prolonged inflammation. thno.org While the precise molecular mechanisms of how this compound enhances macrophage phagocytosis are still being elucidated, it is known to modulate macrophage phenotype. The M2 phenotype, which this compound promotes, is generally associated with tissue repair and remodeling functions, which include the clearance of apoptotic cells. nih.gov Some studies suggest a link between the activation of the Sigma-1 receptor (Sig-1R) and enhanced efferocytosis (the phagocytosis of apoptotic cells) and M2 polarization in macrophages. thno.org

Table 3: Compounds and Proteins Mentioned

Name Type
This compound Triterpenoid (B12794562) Saponin (B1150181)
Interleukin (IL)-1β Pro-inflammatory Cytokine
Tumor Necrosis Factor (TNF)-α Pro-inflammatory Cytokine
Interleukin (IL)-6 Pro-inflammatory Cytokine
Nitric Oxide (NO) Signaling Molecule / Radical
Interleukin (IL)-10 Anti-inflammatory Cytokine
Cyclooxygenase-2 (Cox-2) Enzyme (Pro-inflammatory)
Ym1/2 Protein (M2 Marker)
p38 mitogen-activated protein kinase (MAPK) Protein Kinase
Nuclear Factor-κB (NF-κB) Transcription Factor Complex
Peroxisome proliferator-activated receptor γ (PPARγ) Nuclear Receptor
Reactive Oxygen Species (ROS) Chemically Reactive Molecules
Inducible Nitric Oxide Synthase (iNOS) Enzyme
B-cell lymphoma 2 (Bcl-2) Protein (Anti-apoptotic)
Bax Protein (Pro-apoptotic)
Bak Protein (Pro-apoptotic)
Bcl-xL Protein (Anti-apoptotic)
Cytochrome c Protein
Caspase-9 Protease (Initiator Caspase)
Caspase-3 Protease (Executioner Caspase)
Sigma-1 receptor (Sig-1R) Receptor

Structure Activity Relationship Sar Studies of Platycodigenin and Its Derivatives

Influence of Glycosidic Moieties on Biological Activities

The sugar chains attached to the platycodigenin aglycone play a pivotal role in modulating its biological effects. numberanalytics.com The number, type, and linkage of these sugar residues can significantly alter the compound's hemolytic, adjuvant, anti-inflammatory, and antioxidant properties. zju.edu.cnnih.govmdpi.com

Impact of Sugar Residue Number on Haemolytic and Adjuvant Activity

Research has demonstrated a clear correlation between the number of sugar residues on this compound-type saponins (B1172615) and their hemolytic and adjuvant activities. nih.gov A study comparing Platycodin D (PD), Platycodin D3 (PD3), and Platycoside E (PE), which all share the same this compound skeleton but differ in the number of sugar units at the C-3 position, revealed distinct activity profiles. nih.gov

The hemolytic activity was found to be inversely related to the number of sugar residues, with the ranking of activity being PD > PD3 > PE. nih.gov Conversely, the adjuvant potential, which is the ability to enhance the immune response to an antigen, also showed a dependency on the sugar chain length. Platycodin D and PD3 significantly enhanced immune responses, with PD showing a stronger effect than PD3 and PE. nih.gov Specifically, the adjuvant activity tended to decrease as the number of monosaccharides at the C-3 position of the aglycone increased. zju.edu.cn

Saponin (B1150181)Number of Sugar Residues at C-3Relative Haemolytic ActivityRelative Adjuvant Activity
Platycodin D (PD)FewerHighHigh
Platycodin D3 (PD3)IntermediateMediumMedium
Platycoside E (PE)MoreLowLow

Correlation between Deglycosylation and Enhanced Anti-inflammatory/Antioxidant Activity

The process of removing sugar moieties, known as deglycosylation, has been shown to enhance the anti-inflammatory and antioxidant activities of platycosides. mdpi.comnih.gov Studies indicate that as the number of glycoside residues decreases, the anti-inflammatory and antioxidant properties of this compound-type platycosides increase. mdpi.com

For instance, the anti-inflammatory activity of this compound-type platycosides was observed to follow the order: glc-PDN (one glycoside) > deapi-PD (four glycosides) > deglc-PD (four glycosides) > PD (five glycosides) > PD3 (six glycosides) > PE (seven glycosides). mdpi.com This suggests that a smaller number of sugar attachments leads to greater anti-inflammatory effects. mdpi.com

Similarly, the antioxidant activity, as measured by the Trolox equivalent capacity assay, demonstrated a similar trend. The order of activity was found to be glc-PDN > deapi-PD > PD > PD3 > PE. mdpi.com Another antioxidant assay, the total oxidant scavenging capacity assay, also supported this finding, showing the order of activity as this compound (no glycosides) > deapi-PE (six glycosides) > PD (five glycosides) > PE (seven glycosides). mdpi.com The hydrolysis of glycosides at the C-28 position appeared to be more critical for enhancing antioxidant activity than the hydrolysis at the C-3 position. researchgate.net

CompoundNumber of GlycosidesRelative Anti-inflammatory ActivityRelative Antioxidant Activity (TEAC)
glc-PDN1HighestHighest
deapi-PD4HighHigh
deglc-PD4HighN/A
Platycodin D (PD)5MediumMedium
Platycodin D3 (PD3)6LowLow
Platycoside E (PE)7LowestLowest

Structural Modifications and Their Effects on Pharmacological Efficacy

Beyond the influence of sugar moieties, other structural modifications to the this compound molecule can significantly impact its pharmacological efficacy. The core structure of this compound, an oleanane-type triterpenoid (B12794562) saponin, provides a foundation for a variety of biological activities, including anti-inflammatory, anti-viral, anti-oxidation, and anti-tumor effects. nih.gov

The removal of the 28-O-glycosyl chain to form a prosapogenin, such as PRS-D (Platycodin D without C-28 sugar residues), has been shown to increase pancreatic lipase (B570770) inhibition by 30% in obese rats. pnfs.or.kr This indicates that the sugar chain at C-28 can hinder certain biological activities. pnfs.or.kr Furthermore, shortening the 28-O-sugar chains, as seen in derivatives like dPD (dexyl-platycodin D), has also been reported to increase biological activity. pnfs.or.kr

Preclinical Research and Translational Outlook

In Vitro Studies Utilizing Cell Culture Models (e.g., BV2 microglia, primary cortical neurons)

Platycodigenin has been the subject of extensive in vitro research to elucidate its mechanisms of action at the cellular level, particularly in contexts relevant to neuroinflammation and neurodegeneration. Studies frequently utilize immortalized murine microglial cell lines, such as BV2, and primary cortical neurons to model the complex cellular interactions within the central nervous system. accegen.comaltex.orgub.edufrontiersin.org

In studies using lipopolysaccharide (LPS)-stimulated BV2 and primary microglia, this compound demonstrated significant anti-inflammatory capabilities. researchgate.netx-mol.net The compound was found to promote the polarization of microglia from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype. researchgate.netx-mol.net This was evidenced by the downregulation of pro-inflammatory molecules including interleukin (IL)-1β, tumor necrosis factor (TNF)-α, IL-6, and nitric oxide (NO). researchgate.netx-mol.net Concurrently, this compound upregulated the production of the anti-inflammatory cytokine IL-10. researchgate.netx-mol.net

Further mechanistic investigation in primary microglia confirmed that this compound inhibits the expression of cyclooxygenase-2 (Cox2), an M1 marker, while increasing Ym1/2, an M2 marker. researchgate.net The anti-inflammatory effects are also mediated through the inhibition of key signaling pathways. This compound significantly decreased the LPS-induced hyperphosphorylation of the p38 mitogen-activated protein kinase (MAPK) and the p65 subunit of nuclear factor-κB (NF-κB). researchgate.netx-mol.net Additionally, it was shown to ameliorate the LPS-induced inactivation of peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of inflammation. researchgate.netx-mol.net

Beyond its effects on microglia, this compound has shown direct neuroprotective and regenerative properties in primary cortical neuron cultures. researchgate.netresearchgate.net The compound effectively promoted neuronal survival and stimulated neurite regeneration in neurons previously subjected to amyloid-beta (Aβ)-induced atrophy and death. researchgate.netx-mol.net Treatment with this compound led to a quantifiable increase in the total length of neurites, indicating its potential to support neuronal repair. researchgate.net

Table 1: Summary of In Vitro Effects of this compound

Cell Model Stimulus Key Findings Reference
BV2 Microglia Lipopolysaccharide (LPS) Promoted M2 polarization; Inhibited M1 polarization. researchgate.netx-mol.net
BV2 Microglia Lipopolysaccharide (LPS) Downregulated pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, NO). researchgate.netx-mol.net
BV2 Microglia Lipopolysaccharide (LPS) Upregulated anti-inflammatory cytokine (IL-10). researchgate.netx-mol.net
BV2 Microglia Lipopolysaccharide (LPS) Decreased phosphorylation of NF-κB p65 and MAPK p38. researchgate.net
Primary Microglia Lipopolysaccharide (LPS) Inhibited Cox2 (M1 marker) and increased Ym1/2 (M2 marker). researchgate.net
Primary Cortical Neurons Amyloid-beta (Aβ) Promoted neurite regeneration and neuronal survival. researchgate.netx-mol.netresearchgate.net

In Vivo Studies Using Animal Models of Disease (e.g., Alzheimer's disease models)

The therapeutic potential of this compound, often studied via its prodrug Platycodin D (PD), has been evaluated in animal models of Alzheimer's disease (AD), most notably the 5xFAD mouse model. nih.govfrontiersin.orgresearchgate.net This model is characterized by the rapid accumulation of amyloid-beta (Aβ) plaques and subsequent neuroinflammation and cognitive deficits, mimicking aspects of human AD pathology. frontiersin.org

In studies involving 5xFAD mice, administration of PD demonstrated significant neuroprotective effects. nih.govresearchgate.net Treatment led to a reduction in the Aβ plaque burden in the hippocampus and perirhinal cortex. nih.govresearchgate.net Furthermore, it mitigated the associated neuroinflammation by decreasing the hyperactivation of microglia and astrocytes, which are key cellular players in the inflammatory response in the AD brain. nih.govresearchgate.net

The mechanism observed in vivo aligns with in vitro findings, showing a shift in microglial polarization. Treatment promoted the polarization of inflammatory M1 microglia towards more beneficial phenotypes. nih.govresearchgate.net This modulation of neuroinflammation was also reflected in the systemic circulation, where levels of pro-inflammatory cytokines were decreased while anti-inflammatory cytokines were increased. nih.govresearchgate.net Ultimately, these effects culminated in the protection of neurons and an improvement in cognitive functions, such as restoring nest-building behavior and alleviating recognition and spatial memory deficits. nih.govresearchgate.net

Table 2: Summary of In Vivo Effects of Platycodin D (this compound Prodrug) in 5xFAD Mice

Animal Model Key Pathological Feature Effect of Platycodin D Administration Outcome Reference
5xFAD Mice Aβ Plaque Buildup Reduced Aβ accumulation in hippocampus and perirhinal cortex. Ameliorated AD pathology. nih.govresearchgate.net
5xFAD Mice Neuroinflammation Decreased hyperactivation of microglia and astrocytes. Reduced neuroinflammation. nih.govresearchgate.net
5xFAD Mice Microglial Polarization Promoted polarization from M1 to beneficial phenotypes. Modulated inflammatory response. nih.govresearchgate.net
5xFAD Mice Systemic Inflammation Lowered serum pro-inflammatory cytokines; Increased anti-inflammatory cytokines. Reduced systemic inflammation. nih.gov
5xFAD Mice Cognitive Deficits Restored nest-building; Alleviated memory deficits. Improved cognitive function. nih.govresearchgate.net

Synergistic Effects with Other Therapeutic Interventions (e.g., physical exercise)

Research has explored the potential for enhanced therapeutic outcomes by combining Platycodin D (PD), the metabolite of which is this compound, with non-pharmacological interventions like physical exercise. nih.govfrontiersin.org Given that elderly individuals, who are at the highest risk for AD, may have limited capacity for strenuous physical activity, combining mild exercise with a nutritional intervention like PD presents a promising strategy. nih.govfrontiersin.org

A study using 5xFAD mice investigated the combined effects of PD administration and voluntary wheel running. nih.gov The results indicated that the combination therapy was superior to either monotherapy alone. nih.gov This synergistic effect was observed across multiple behavioral and pathological measures. The combination of PD and voluntary running synergistically restored nest-building behavior and significantly alleviated recognition and spatial memory deficits. nih.govresearchgate.net

At the pathological level, the combined intervention led to a more pronounced reduction in Aβ buildup and a greater decrease in the hyperactivation of microglia and astrocytes compared to either treatment alone. nih.govresearchgate.net This enhanced effect on reducing neuroinflammation and protecting neurons highlights the potential of a dual-pronged approach, where the molecular actions of this compound are complemented by the neuroprotective benefits of physical exercise. nih.govmdpi.com

Potential as a Drug Candidate for Neurodegenerative Diseases

This compound has emerged as a promising drug candidate for neurodegenerative conditions, particularly Alzheimer's disease. researchgate.netx-mol.netmdpi.com Its potential is rooted in its multifaceted mechanism of action that addresses several key pathological processes in neurodegeneration. mdpi.com Saponins (B1172615) as a class of compounds are recognized for their therapeutic potential in neurological disorders due to their diverse bioactivities, including anti-inflammatory, antioxidant, and anti-apoptotic properties. mdpi.com

The candidacy of this compound is strongly supported by its demonstrated ability to modulate the neuroinflammatory microenvironment. researchgate.netx-mol.net By promoting the shift of microglia from a detrimental pro-inflammatory state to a beneficial anti-inflammatory and phagocytic state, it helps to clear pathological protein aggregates and reduce inflammatory damage. researchgate.netmdpi.commdpi.com

Furthermore, its direct neuroprotective and neuro-regenerative effects are critical. The capacity to protect neurons from Aβ-induced death and to promote the regrowth of neurites suggests that this compound could not only slow the progression of the disease but also potentially help restore lost neuronal connections. researchgate.netx-mol.netresearchgate.net The collective evidence from in vitro and in vivo models, which shows that this compound can effectively ameliorate inflammation, reduce Aβ-induced neuronal atrophy, and improve cognitive function, positions it as a significant compound for further preclinical and clinical development in the fight against neurodegenerative diseases. researchgate.netnih.govresearchgate.net

Pharmacokinetics and Biotransformation

Metabolic Pathways in Biological Systems

The biotransformation of platycosides, the glycosylated precursors to platycodigenin, is a complex process involving several metabolic pathways. wikipedia.org In biological systems, these pathways are primarily catabolic, breaking down the larger saponin (B1150181) molecules into smaller, more active forms. wikipedia.org The primary metabolic process for platycosides is deglycosylation, the stepwise removal of sugar moieties from the this compound backbone. researchgate.netnih.gov

This deglycosylation occurs through two main routes in the body:

Intestinal Bacterial Metabolism : The gut microbiota plays a crucial role in the initial breakdown of platycosides. Bacteria in the intestine produce various glycosidases that hydrolyze the sugar chains attached to the this compound core. researchgate.net

Hepatic Metabolism : Following absorption, further metabolism can occur in the liver. Carboxylesterases in the liver are involved in the hydrolysis of ester linkages, particularly at the C-28 position of the this compound structure. researchgate.net

Enzymes such as β-D-glucosidase and pectinase (B1165727) have been shown in vitro to effectively convert larger platycosides like Platycoside E into more deglycosylated forms. jmb.or.krnih.gov For instance, studies using pectinase from Aspergillus aculeatus have demonstrated the biotransformation of various this compound-type platycosides, including deapi-platycoside E, platycoside E, platycodin D3, and platycodin A, into 3-O-β-D-glucopyranosyl this compound. researchgate.netjmb.or.kr This enzymatic conversion suggests that similar processes catalyzed by endogenous or microbial enzymes occur in vivo. researchgate.netresearchgate.net The entire metabolic network consists of an elaborate series of interconnected pathways that facilitate the breakdown of these molecules. wikipedia.org

Formation of Secondary Saponin Metabolites (SSM) and their Significance

Upon administration, the parent platycoside saponins (B1172615) are rapidly and extensively metabolized into various Secondary Saponin Metabolites (SSM). frontiersin.org It is widely suggested that these SSMs, rather than the original glycosylated saponins, are the primary substances responsible for the observed pharmacological effects. frontiersin.org This is because deglycosylation often leads to metabolites with enhanced biological activity. nih.gov

The process of deglycosylation reduces the molecular size of the saponins, which can improve their bioavailability and cell permeability. nih.gov A key SSM identified from the metabolism of this compound-type saponins is 3-O-β-D-glucopyranosyl this compound. jmb.or.krfrontiersin.org This particular metabolite has been found to possess significant biological activity and is considered a crucial active compound derived from Platycodon grandiflorum. frontiersin.org The formation of SSMs is a critical activation step; for example, Platycoside E is converted to Platycodin D by the removal of two glucose units, with Platycodin D exhibiting higher pharmacological activity. nih.gov The significance of SSMs lies in their potential as the principal medicinal agents, driving the therapeutic outcomes attributed to the parent saponins. frontiersin.org

Influence on Drug Distribution and Delivery within Tissues

The distribution of a drug throughout the body's tissues is a critical pharmacokinetic parameter that influences its efficacy. msdmanuals.commsdvetmanual.com This process is affected by factors such as blood flow, tissue binding, and the permeability of cell membranes. msdmanuals.com Certain metabolites of this compound have been shown to actively influence the distribution of other substances.

Specifically, the secondary saponin metabolite 3-O-β-D-glucopyranosyl this compound (referred to in one study as GPD⁶⁸²) has been identified as an effective agent for improving drug delivery. frontiersin.orgresearchgate.net Research using micro-positron emission tomography (Micro-PET) imaging demonstrated that this metabolite can affect the permeability of cell membranes. frontiersin.org This alteration in membrane permeability facilitates the improved distribution of co-administered drugs, such as [¹⁸F]-phillygenin, into lung tissue. frontiersin.org This suggests that GPD⁶⁸² may act as a potential assisting agent to enhance drug targeting to the lungs, which could improve the therapeutic effect of treatments for respiratory diseases. frontiersin.orgresearchgate.net The self-assembly of this metabolite into micelles is one proposed mechanism for its role as a universal lung-targeting nanoparticle system. researchgate.net

Factors Affecting Biotransformation and Metabolic Stability

The biotransformation and metabolic stability of this compound and its parent saponins are influenced by a variety of factors, similar to other xenobiotics. openaccessjournals.com Metabolic stability refers to the susceptibility of a compound to being broken down by metabolic processes, which impacts its therapeutic efficacy and safety. wuxiapptec.com

Key factors that can affect the metabolism of platycosides include:

Co-existing Compounds : The presence of other ingredients, such as different saponins within a crude extract, can influence the absorption or metabolism of a specific compound. nih.gov For example, the pharmacokinetics of Platycodin D differ when administered as a pure monomer compared to when it is part of the full Platycodi Radix extract. nih.gov

Genetic Factors : Inter-individual variations in the genes encoding metabolic enzymes, such as cytochrome P450s, can lead to differences in metabolic rates. openaccessjournals.comup.pt

Physiological Conditions : Age and sex can alter metabolic processes. up.ptnih.gov For example, enzyme activity can differ significantly between pediatric and adult populations. nih.gov

Route of Administration : The path a drug takes to enter the body can significantly affect its metabolism, particularly concerning first-pass metabolism in the liver, which can decrease bioavailability. frontiersin.orghowmed.net

Nutritional Status : Malnutrition can deplete the necessary co-factors and amino acids required for Phase II conjugation reactions, thereby affecting the drug-metabolizing capacity of the body. howmed.net

Drug-Drug Interactions : Co-administration of other drugs can either induce or inhibit the enzymes responsible for metabolizing platycosides, altering their rate of clearance. openaccessjournals.comhowmed.net

The metabolic stability of these compounds is often evaluated in early drug development using in vitro assays with liver fractions like microsomes or S9 fractions, which contain the primary drug-metabolizing enzymes. wuxiapptec.com

Future Research Directions and Challenges

Elucidation of Unexplored Molecular Targets and Pathways

While studies have identified some molecular targets of platycodigenin, such as its role in modulating the NF-κB and MAPK signaling pathways, a comprehensive understanding of its molecular interactions is still lacking. researchgate.netmdpi.com Future research should focus on identifying novel protein and genetic targets to elucidate the full spectrum of its mechanism of action. For instance, its anti-inflammatory effects have been linked to the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, and the promotion of the anti-inflammatory cytokine IL-10. researchgate.net However, the upstream and downstream effectors of these changes are not fully mapped. Advanced techniques could uncover direct binding partners and secondary signaling cascades affected by this compound.

Investigation of this compound's Role in Other Pathological Conditions

Current research has primarily focused on the neuroprotective and anti-inflammatory effects of this compound, particularly in the context of Alzheimer's disease. mdpi.comfrontiersin.orgnih.gov Studies have shown its ability to ameliorate amyloid-β-induced neuroinflammation and neuronal death. frontiersin.orgnih.gov However, the diverse pharmacological activities of triterpenoid (B12794562) saponins (B1172615) suggest that this compound may have therapeutic potential in a wider range of diseases. nih.govnih.gov

Future investigations should explore its efficacy in other pathological conditions, including:

Cancer: Given that its precursor, platycodin D, has demonstrated anti-tumor activities by inducing apoptosis and inhibiting cancer cell proliferation, it is plausible that this compound possesses similar properties. nih.govnih.gov

Metabolic Disorders: The anti-obesity and hypolipidemic effects observed with other saponins warrant an investigation into this compound's role in conditions like diabetes and atherosclerosis. nih.govthegoodscentscompany.com

Viral Infections: The potential of Platycodon grandiflorus saponins to act as antiviral agents opens the door for exploring this compound's efficacy against various viral pathogens. mdpi.com

Advanced Preclinical Models for Efficacy and Safety Assessment

To date, preclinical studies on this compound have largely utilized in vitro cell models and some in vivo rodent models. mdpi.comnih.gov For instance, studies have used BV2 microglia and primary cortical neurons to assess its effects on neuroinflammation and neuronal survival. researchgate.netmdpi.com While informative, these models may not fully recapitulate the complexity of human diseases.

Future research should employ more advanced preclinical models to obtain a more accurate assessment of this compound's efficacy and safety. These could include:

Organoid and "disease-in-a-dish" models: These three-dimensional cell cultures can better mimic the microenvironment of human tissues and organs.

Humanized animal models: These models, which incorporate human cells or genes, can provide more relevant data on the compound's effects in a human physiological context.

Sophisticated animal models of disease: Utilizing more complex and clinically relevant animal models, such as the 5xFAD mouse model for Alzheimer's disease, can offer deeper insights into the therapeutic potential of this compound. frontiersin.orgnih.gov

Integration of Omics Technologies for Comprehensive Understanding

The application of "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a holistic view of the biological effects of this compound. researchgate.netresearchgate.net These approaches can help to identify global changes in gene expression, protein levels, and metabolic profiles in response to this compound treatment.

Omics TechnologyPotential Application for this compound Research
Genomics/Transcriptomics Identify gene expression changes and regulatory networks modulated by this compound. nih.gov
Proteomics Characterize alterations in protein expression and post-translational modifications to uncover signaling pathways.
Metabolomics Analyze changes in metabolic pathways to understand the systemic effects of the compound. researchgate.net

By integrating data from these different omics platforms, researchers can construct comprehensive models of this compound's mechanism of action and identify potential biomarkers for its therapeutic effects. nih.govresearchgate.net

Development of Novel Delivery Systems for Enhanced Bioavailability

A significant challenge in the clinical application of many natural compounds, including saponins, is their poor bioavailability. scribd.comjournalgrid.com This can be due to factors such as low aqueous solubility and rapid metabolism. journalgrid.com Future research must focus on developing novel drug delivery systems to enhance the bioavailability and therapeutic efficacy of this compound.

Potential strategies include:

Nanoparticle-based carriers: Encapsulating this compound in nanoparticles, such as liposomes or solid lipid nanoparticles, can improve its solubility, protect it from degradation, and facilitate its transport across biological barriers. ijpsjournal.comijpcbs.com

Self-emulsifying drug delivery systems (SEDDS): These formulations can improve the oral bioavailability of poorly soluble drugs by forming fine emulsions in the gastrointestinal tract. researchgate.net

Phytosomes: Complexing this compound with phospholipids (B1166683) to form phytosomes can enhance its absorption and bioavailability. ijpsjournal.com

By addressing these research directions and overcoming the associated challenges, the scientific community can unlock the full therapeutic potential of this compound for a variety of human diseases.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question to investigate Platycodigenin’s pharmacological mechanisms?

  • Methodological Guidance : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or PECO (Population, Exposure, Comparison, Outcome) to structure the question. For example:

  • Population: Specific cell lines or animal models (e.g., murine macrophages).
  • Intervention/Exposure: this compound dosage and administration routes.
  • Comparison: Control groups treated with placebo or reference compounds (e.g., dexamethasone for anti-inflammatory studies).
  • Outcome: Quantifiable metrics like cytokine inhibition rates or gene expression profiles.
  • Refine the scope to avoid overly broad or narrow questions .

Q. What experimental design principles are critical for isolating and characterizing this compound from Platycodon grandiflorus?

  • Methodological Guidance :

  • Extraction Protocols : Use column chromatography with silica gel or HPLC for purification, citing solvent systems (e.g., chloroform-methanol-water gradients) and reproducibility steps.
  • Characterization : Employ NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-ESI-MS) to confirm structural identity.
  • Validation : Cross-reference spectral data with existing literature and provide purity thresholds (e.g., ≥95% by HPLC) .

Q. How should researchers conduct a systematic literature review to identify gaps in this compound studies?

  • Methodological Guidance :

  • Databases : Search PubMed, Web of Science, and Scopus using keywords (e.g., "this compound AND anti-inflammatory" or "this compound pharmacokinetics").
  • Inclusion/Exclusion Criteria : Filter studies by publication date (e.g., 2010–2025), experimental models, and methodological rigor.
  • Synthesis : Use tools like PRISMA flow diagrams to map evidence and highlight understudied areas (e.g., long-term toxicity or synergistic effects) .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacological data be resolved?

  • Methodological Guidance :

  • Data Triangulation : Compare results across multiple assays (e.g., in vitro COX-2 inhibition vs. in vivo edema reduction).
  • Dose-Response Analysis : Evaluate non-linear effects or biphasic responses using sigmoidal curve fitting.
  • Contextual Factors : Account for variability in plant sourcing, extraction methods, or model organism genetics. Publish raw datasets and statistical code for transparency .

Q. What strategies optimize this compound’s bioavailability in preclinical studies?

  • Methodological Guidance :

  • Formulation Testing : Use nanoemulsions or liposomal carriers to enhance solubility.
  • Pharmacokinetic Profiling : Conduct LC-MS/MS analyses to measure plasma half-life, Cmax, and tissue distribution in rodent models.
  • Comparative Studies : Test co-administration with absorption enhancers (e.g., piperine) and validate via AUC calculations .

Q. How can omics approaches elucidate this compound’s multi-target mechanisms?

  • Methodological Guidance :

  • Transcriptomics : Perform RNA-Seq on treated cells to identify differentially expressed genes (e.g., NF-κB pathway components).
  • Proteomics : Use SILAC labeling or TMT multiplexing to quantify protein expression changes.
  • Network Pharmacology : Integrate omics data with tools like STRING or KEGG to map interaction networks and predict off-target effects .

Q. What validation criteria are essential for in vivo models studying this compound’s efficacy?

  • Methodological Guidance :

  • Model Relevance : Select disease-specific models (e.g., DSS-induced colitis for anti-inflammatory studies).
  • Endpoint Standardization : Define primary (e.g., histopathology scores) and secondary endpoints (e.g., cytokine levels).
  • Reproducibility : Report sample size calculations, randomization methods, and blinding protocols to minimize bias .

Q. How can researchers investigate this compound’s synergistic effects with other bioactive compounds?

  • Methodological Guidance :

  • Combinatorial Screening : Use checkerboard assays or Chou-Talalay synergy indices to quantify interactions (e.g., with glycyrrhizin or ginsenosides).
  • Mechanistic Studies : Apply isobolographic analysis or transcriptomic profiling to identify shared pathways.
  • Clinical Relevance : Prioritize combinations with additive effects at sub-therapeutic doses to reduce toxicity risks .

Methodological Notes

  • Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like Zenodo or GenBank .
  • Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain institutional animal care committee approvals .
  • Statistical Rigor : Use power analysis to determine sample sizes and apply corrections for multiple comparisons (e.g., Bonferroni or FDR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Platycodigenin
Reactant of Route 2
Platycodigenin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.